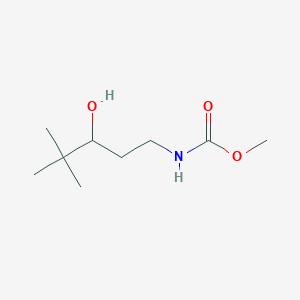

methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate

Description

Systematic Nomenclature and Chemical Identifiers

This compound possesses a comprehensive set of chemical identifiers that establish its precise molecular structure and facilitate its recognition within chemical databases and literature. The compound is catalogued under the Chemical Abstracts Service registry number 1396782-44-7, providing a unique numerical identifier for regulatory and commercial purposes. Its molecular formula C₉H₁₉NO₃ indicates the presence of nine carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 189.25 grams per mole.

The International Union of Pure and Applied Chemistry systematic name, this compound, precisely describes the structural arrangement wherein a carbamate functional group is linked to a methyl ester and a substituted pentyl chain. The InChI (International Chemical Identifier) string InChI=1S/C9H19NO3/c1-9(2,3)7(11)5-6-10-8(12)13-4/h7,11H,5-6H2,1-4H3,(H,10,12) provides a standardized representation of the molecular connectivity and stereochemistry. The corresponding SMILES (Simplified Molecular Input Line Entry System) notation CC(C)(C)C(CCNC(=O)OC)O offers a linear textual representation that enables computational processing and database searching.

Table 1: Chemical Identifiers for this compound

The structural architecture of this compound incorporates several notable features that distinguish it within the carbamate family. The presence of a tertiary carbon center bearing two methyl substituents at the 4-position creates significant steric bulk, while the hydroxyl group at the 3-position introduces hydrogen bonding capability. This combination of steric hindrance and hydrogen bonding potential influences both the compound's physical properties and its potential interactions with biological targets or synthetic reagents.

Historical Context of Carbamate Derivatives Development

The development of carbamate derivatives traces its origins to the mid-19th century discovery of physostigmine, establishing a foundation upon which modern carbamate chemistry has evolved. European missionaries first documented the use of Calabar beans (Physostigma venenosum) as an ordeal poison in West African tribal practices during the 1840s, leading to the importation of these beans to Great Britain in 1840. The subsequent isolation of physostigmine in 1864 by Jobst and Hesse marked the beginning of scientific investigation into carbamate alkaloids and their biological properties.

The initial medicinal applications of physostigmine centered on ophthalmological treatments, particularly for glaucoma, beginning with Ludwig Laqueur's pioneering work in 1876. This early therapeutic success demonstrated the potential of carbamate compounds in medical applications and encouraged further research into their mechanisms of action. The discovery by Otto Loewi in the 1920s that physostigmine functioned by preventing acetylcholine inhibition provided crucial mechanistic insights that would inform subsequent carbamate development.

The expansion of carbamate applications accelerated dramatically during the mid-20th century with the development of synthetic carbamate pesticides. The registration of carbaryl as the first carbamate pesticide in the United States in 1959 represented a significant milestone in agricultural chemistry. Carbaryl, produced through the reaction of methyl isocyanate with 1-naphthol, demonstrated the feasibility of large-scale carbamate synthesis and established these compounds as viable alternatives to organochloride pesticides.

Table 2: Historical Milestones in Carbamate Development

The pharmaceutical applications of carbamates expanded significantly with the development of compounds such as meprobamate for anxiety treatment beginning in 1955, followed by a series of antiepileptic carbamates including felbamate, carisbamate, and cenobamate. These developments demonstrated the versatility of the carbamate functional group in medicinal chemistry, with each compound exhibiting distinct pharmacological profiles despite sharing the common carbamate motif.

Position Within Contemporary Organocarbamate Research

Contemporary organocarbamate research has evolved to encompass sophisticated synthetic methodologies and diverse applications spanning pharmaceutical development, materials science, and chemical biology. The field has moved beyond traditional synthetic approaches to embrace innovative methodologies that enable the preparation of complex carbamate architectures with precise structural control. Modern synthetic strategies include metal-catalyzed reactions, carbon dioxide incorporation methods, and solid-phase synthesis techniques that facilitate the construction of elaborate carbamate-containing molecules.

The integration of carbamate functional groups into drug design has become increasingly sophisticated, with researchers recognizing their utility not only as active pharmacophores but also as prodrug moieties and protecting groups. Carbamates serve as effective amide bond surrogates in the development of protease inhibitors, including compounds targeting human immunodeficiency virus protease, beta-secretase, and various serine and cysteine proteases. This versatility has positioned carbamates as essential components in contemporary medicinal chemistry toolkits.

This compound represents the current state of carbamate design sophistication, incorporating multiple structural elements that reflect contemporary understanding of structure-activity relationships. The compound's branched aliphatic chain with strategically positioned hydroxyl functionality exemplifies the precision achievable in modern carbamate synthesis. The specific substitution pattern, featuring geminal dimethyl groups and a secondary alcohol, provides opportunities for stereoselective synthesis and targeted molecular recognition.

Table 3: Contemporary Carbamate Research Applications

The structural complexity of this compound positions it within the category of advanced synthetic intermediates that may serve as building blocks for more complex molecular architectures. The presence of both hydrogen bond donor and acceptor functionality, combined with significant steric bulk from the geminal dimethyl substitution, provides a unique combination of properties that may prove valuable in specific research applications. This compound exemplifies the evolution of carbamate chemistry from simple naturally occurring alkaloids to sophisticated synthetic molecules designed for targeted applications in contemporary chemical research.

Properties

IUPAC Name |

methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-9(2,3)7(11)5-6-10-8(12)13-4/h7,11H,5-6H2,1-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIGIQLDTDHLDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamates can be achieved through several methods. One common approach involves the reaction of amines with carbon dioxide and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times . Another method involves the use of silicon tetramethoxide (Si(OMe)4) as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .

Industrial Production Methods

Industrial production of carbamates often involves the reaction of amines with carbonylimidazolide in water, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . This method does not require an inert atmosphere, and the products can be obtained in high purity by filtration.

Chemical Reactions Analysis

Types of Reactions

methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate into amines.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate serves as a crucial building block in the synthesis of more complex organic molecules. It is particularly valuable for creating derivatives that can undergo further functionalization, making it an essential component in synthetic organic chemistry.

Protecting Group for Amines

In synthetic pathways, this compound can act as a protecting group for amines. This allows chemists to selectively react other functional groups without affecting the amine, thereby facilitating multi-step synthesis processes.

Biological Research

Enzyme Mechanism Studies

The compound is utilized in biochemical assays to study enzyme mechanisms. Its structural properties enable researchers to investigate how enzymes interact with substrates and inhibitors, providing insights into metabolic pathways.

Protein and Peptide Modification

this compound is also employed to modify proteins and peptides. This modification can enhance stability or alter biological activity, making it useful in various biological studies.

Medicinal Chemistry

Prodrug Development

In medicinal chemistry, this compound is explored as a potential prodrug. Prodrugs are inactive compounds that can be metabolized within the body to release active drugs. This property is particularly advantageous for improving drug delivery and bioavailability.

Therapeutic Applications

Research indicates that this compound may have therapeutic potential in treating various conditions due to its ability to interact with biological systems at the molecular level.

Industrial Applications

Pharmaceutical Production

The compound is integral to the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs). Its stability and reactivity make it suitable for producing a range of medications.

Agrochemical Development

In agrochemicals, this compound is investigated for use in pesticides and herbicides due to its potential effectiveness against pests while minimizing environmental impact.

Case Study 1: Enzyme Interaction Studies

A study examined the interaction of this compound with a specific enzyme involved in metabolic pathways. The findings indicated that the compound acted as a competitive inhibitor, providing insights into its potential use in regulating metabolic processes.

Case Study 2: Prodrug Efficacy

Research on the prodrug formulation of this compound showed improved bioavailability compared to traditional drug forms. In vivo studies demonstrated enhanced therapeutic effects in animal models, suggesting its viability for clinical applications.

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemical Synthesis | Building Block | Essential for multi-step synthesis |

| Biological Research | Enzyme Mechanisms | Acts as a substrate in assays |

| Medicinal Chemistry | Prodrug Development | Improved bioavailability observed |

| Industrial Applications | Pharmaceutical Production | Key component in API synthesis |

| Case Study | Description | Outcome |

|---|---|---|

| Enzyme Interaction Study | Investigated enzyme inhibition | Competitive inhibitor identified |

| Prodrug Efficacy Study | Evaluated therapeutic effects | Enhanced efficacy noted in animal models |

Mechanism of Action

The mechanism by which methyl (3-hydroxy-4,4-dimethylpentyl)carbamate exerts its effects involves the carbamate functionality. This group can modulate inter- and intramolecular interactions with target enzymes or receptors. The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This allows the compound to participate in hydrogen bonding through the carboxyl group and the backbone NH, thereby influencing biological properties and stability.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamates such as:

- Ethyl carbamate

- Phenyl carbamate

- Butyl carbamate

Uniqueness

methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate is unique due to its specific molecular structure, which includes a hydroxy group and two methyl groups on the pentyl chain. This structure imparts distinct chemical and biological properties compared to other carbamates.

Biological Activity

Methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate is a carbamate compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmaceuticals. This article explores its synthesis, biological effects, and relevant case studies.

Chemical Structure and Synthesis

This compound features a carbamate functional group attached to a 3-hydroxy-4,4-dimethylpentyl moiety. The synthesis typically involves carbamoylation reactions with amines and organic carbonates like dimethyl carbonate, often catalyzed by metal oxides at elevated temperatures. For instance, using an iron-chrome catalyst can yield approximately 70% with 80% selectivity under optimized conditions.

Agricultural Applications

The compound has been investigated for its efficacy as a pesticide or herbicide. Its structural characteristics may impart specific biological activity against agricultural pests such as aphids and mites. The systemic action of carbamates allows for effective pest control, making them valuable in agricultural settings .

Pharmaceutical Potential

Research indicates that carbamates can exhibit various pharmacological properties. For example, compounds similar to this compound have shown promise as inhibitors of human monoamine oxidases (hMAO-A and hMAO-B), which are critical targets in treating psychiatric disorders such as depression . Studies have demonstrated that certain carbamates can effectively cross the blood-brain barrier (BBB), enhancing their therapeutic potential .

Case Studies and Research Findings

- Toxicity Studies : A study on the toxicity of carbamates reported significant adverse effects on hematological parameters in rats. Daily oral administration of a related carbamate resulted in decreased red blood cell counts and hemoglobin levels, indicating potential toxicity that could be mitigated with antioxidants such as vitamins A and E .

- Inhibition Studies : In research focusing on biscarbamates, compounds were synthesized to evaluate their inhibition potency against cholinesterases (BChE and AChE). These studies revealed that certain carbamates could inhibit these enzymes effectively through a time-dependent mechanism, suggesting their utility in treating conditions linked to cholinergic dysfunctions .

- Environmental Impact : The environmental health implications of carbamate pesticides have also been documented. Occupational exposure can lead to poisoning characterized by cholinergic symptoms, underscoring the need for careful management of these compounds in agricultural practices .

Comparative Analysis

The following table summarizes key features and biological activities associated with this compound compared to other related compounds:

| Compound Name | Biological Activity | Applications | Toxicity Level |

|---|---|---|---|

| This compound | Pesticidal activity; potential CNS effects | Agriculture; Pharmaceuticals | Moderate |

| 2,6-Difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide | Enhanced bioactivity due to fluorination | Potential drug development | Low |

| Ethyl N-(7-hydroxy-4-methylcoumarin-8-yl)carbamate | Selective hMAO-A inhibitor | Neurological disorder treatment | Low |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate, and how can competing side reactions be minimized?

- Methodological Answer : Synthesis typically involves reacting 3-hydroxy-4,4-dimethylpentylamine with methyl chloroformate under anhydrous conditions. To avoid side reactions (e.g., over-alkylation), use a controlled pH (~8–9) and low temperature (0–5°C). Protecting the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) ether prior to carbamate formation can prevent undesired nucleophilic attacks. Deprotection is achieved via tetrabutylammonium fluoride (TBAF). Solvent choice (e.g., THF or dichloromethane) and stoichiometric excess of methyl chloroformate (1.2–1.5 equivalents) improve yield .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR : ¹H NMR resolves the methyl groups (δ 1.0–1.2 ppm, singlet) and hydroxyl proton (δ 2.5–3.0 ppm, broad after D₂O exchange). ¹³C NMR confirms the carbamate carbonyl (δ 155–160 ppm).

- HPLC : Reverse-phase C18 column with a gradient of acetonitrile/water (0.1% TFA) at 254 nm UV detects impurities. Retention time comparison with standards validates purity .

- Mass Spectrometry : ESI-MS in positive ion mode identifies the molecular ion peak [M+H]⁺ and fragments (e.g., loss of CO₂ from the carbamate group).

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use nitrile gloves and particulate respirators (EN 143 standard) to prevent dermal/respiratory exposure. Store in airtight containers away from oxidizers. In case of spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite). Emergency eyewash stations and ventilation systems (6–12 air changes/hour) are mandatory .

Advanced Research Questions

Q. How can the hydroxyl group in this compound be selectively functionalized without disrupting the carbamate moiety?

- Methodological Answer : The hydroxyl group can be esterified using acyl chlorides (e.g., acetyl chloride) in the presence of a mild base (e.g., pyridine) at 0°C. Alternatively, Mitsunobu reactions (DEAD/PPh₃) enable etherification with alcohols. Computational modeling (DFT) predicts regioselectivity, while monitoring via TLC (hexane:ethyl acetate 3:1) ensures reaction progress .

Q. How should researchers resolve contradictions in reported solubility data for this compound across different solvents?

- Methodological Answer : Contradictions may arise from polymorphic forms or residual solvents. Standardize testing by:

- Pre-drying samples under vacuum (40°C, 24 hours).

- Using saturated solutions agitated for 24 hours at 25°C.

- Validating via HPLC to exclude degradation products. Compare with computational solubility parameters (Hansen solubility model) .

Q. What computational strategies are effective for predicting the compound’s physicochemical properties (e.g., logP, pKa)?

- Methodological Answer :

- logP : Use fragment-based methods (e.g., Crippen’s method) or quantum mechanical calculations (COSMO-RS). Cross-validate with experimental HPLC-derived log k values .

- pKa : Employ ab initio methods (e.g., Gaussian 16) with solvation models (SMD) to calculate the hydroxyl group’s acidity. Experimental validation via potentiometric titration in 30% methanol/water .

Q. How does the stereochemistry of the 4,4-dimethylpentyl chain influence biological activity, and how can this be experimentally assessed?

- Methodological Answer : Synthesize enantiomers via chiral auxiliaries (e.g., Evans oxazolidinones) and evaluate using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.